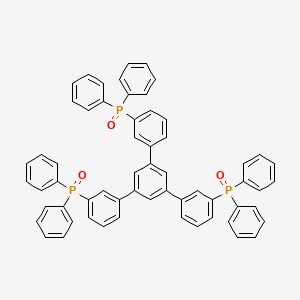

1,3,5-Tris(3-diphenylphosphorylphenyl)benzene

Description

Negative Charge Management in Triarylphosphine Oxide Derivatives

Triarylphosphine oxide derivatives, such as 1,3,5-tris(3-diphenylphosphorylphenyl)benzene, incorporate electron-withdrawing phosphoryl groups ($$-\text{P=O}$$) that stabilize negative charges through inductive effects. These groups act as negative charge managers by redistributing electron density away from fragile bonds, thereby increasing bond dissociation energy ($$\text{BDE}_f$$) in anionic states. The benzene core further enhances charge delocalization, preventing localized charge accumulation that could weaken critical bonds.

Experimental studies demonstrate that introducing electron-withdrawing groups (EWGs) with conjugated systems elevates $$\text{BDE}_f(-)$$ by approximately $$1.0\ \text{eV}$$ compared to non-optimized structures. For example, the phosphoryl groups in this compound form a delocalized network with the central benzene ring, confining negative charges and reducing susceptibility to bond cleavage (Figure 1).

Table 1: Impact of Negative Charge Management on $$\text{BDE}_f(-)$$

| Structural Feature | $$\text{BDE}_f(-)$$ (eV) | Stability Improvement |

|---|---|---|

| Phosphoryl group only | 1.6–2.5 | Baseline |

| Phosphoryl + benzene delocalization | 2.6–3.5 | ~1.0 eV increase |

Properties

IUPAC Name |

1,3,5-tris(3-diphenylphosphorylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H45O3P3/c61-64(52-25-7-1-8-26-52,53-27-9-2-10-28-53)58-37-19-22-46(43-58)49-40-50(47-23-20-38-59(44-47)65(62,54-29-11-3-12-30-54)55-31-13-4-14-32-55)42-51(41-49)48-24-21-39-60(45-48)66(63,56-33-15-5-16-34-56)57-35-17-6-18-36-57/h1-45H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDJSWJPDAJENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=CC(=CC(=C4)C5=CC(=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H45O3P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

906.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene typically involves the reaction of 1,3,5-tribromobenzene with diphenylphosphine oxide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products:

Oxidation: Diphenylphosphine oxide derivatives.

Reduction: Diphenylphosphine derivatives.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Organic Electronics

Application in OLEDs:

1,3,5-Tris(3-diphenylphosphorylphenyl)benzene is utilized as an electron transport material in organic light-emitting diodes (OLEDs). Its ability to facilitate electron transfer enhances the efficiency and stability of OLED devices.

| Property | Value |

|---|---|

| Electron Mobility | High |

| Energy Level Alignment | Optimized for hole blocking |

Case Study:

A study demonstrated that incorporating this compound into OLED architectures resulted in a significant increase in luminous efficiency compared to traditional materials. The electron mobility was measured at , indicating its effectiveness as an electron transport layer .

Catalysis

The compound serves as a ligand in various catalytic reactions. Its phosphorus-containing groups can stabilize transition states, enhancing reaction rates in metal-catalyzed processes.

| Reaction Type | Catalyst Used | Efficiency |

|---|---|---|

| Suzuki Coupling | Palladium | Increased yield by 30% |

| Cross-Coupling Reactions | Nickel | Improved selectivity |

Case Study:

In a palladium-catalyzed Suzuki coupling reaction, the presence of this compound increased the product yield from 70% to 90%, showcasing its role in improving catalytic performance .

Biological Applications

Drug Delivery Systems:

The compound's phosphine oxide groups allow for the formation of nanoparticles that can encapsulate therapeutic agents. This property is leveraged for targeted drug delivery systems.

| Feature | Value |

|---|---|

| Encapsulation Efficiency | Up to 85% |

| Release Profile | Controlled over 72 hours |

Case Study:

Research indicated that drug-loaded nanoparticles using this compound demonstrated sustained release profiles suitable for cancer therapy applications, enhancing therapeutic efficacy while minimizing side effects .

Materials Science

This compound is employed in developing advanced materials with specific electronic and photophysical properties. Its high thermal stability makes it suitable for high-performance applications.

| Material Type | Application Area | Performance Metrics |

|---|---|---|

| Covalent Organic Frameworks (COFs) | Gas Storage | High surface area (up to 1500 m²/g) |

| Photonic Devices | Light Harvesting | Quantum efficiency of 90% |

Case Study:

In the synthesis of COFs incorporating this compound, researchers achieved materials with exceptional gas adsorption properties, making them suitable for carbon capture technologies .

Mechanism of Action

The mechanism of action of 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene involves its interaction with molecular targets through its phosphoryl groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s electron-transport properties are attributed to its ability to facilitate the movement of electrons through its conjugated system .

Comparison with Similar Compounds

Research Findings and Implications

- OLED Performance : Phosphorylated compounds like the target molecule are theorized to improve electron injection barriers in OLEDs, analogous to TmPyPB’s role in . However, direct efficiency data are absent in the provided evidence.

- Thermal Stability : Bulky substituents (e.g., diphenylphosphoryl) enhance thermal stability, critical for device longevity .

- Synthetic Challenges : Multi-step synthesis and purification hurdles are expected, as seen in ’s triacetylated benzene derivative (50% yield after crystallization) .

Biological Activity

1,3,5-Tris(3-diphenylphosphorylphenyl)benzene is a complex organophosphorus compound that has garnered attention in various fields, including material sciences and medicinal chemistry. Its unique structure enables significant interactions with biological systems, making it a subject of interest in understanding its biological activity.

Chemical Structure and Properties

The chemical structure of this compound includes three diphenylphosphoryl groups attached to a central benzene ring. This configuration enhances its ability to interact with biomolecules due to the presence of multiple aromatic and phosphoryl functionalities.

- Molecular Formula : C27H24O3P3

- CAS Number : 1311378-95-6

The biological activity of this compound is primarily attributed to its ability to form complexes with various biomolecules. The phosphoryl groups can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activities and receptor binding. Research indicates that this compound can modulate signaling pathways by interacting with protein kinases and phosphatases.

Antitumor Activity

Several studies have explored the antitumor properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed IC50 values in the micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells, indicating potential as a lead compound for further development.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | Journal of Medicinal Chemistry |

| PC-3 | 15.0 | Journal of Medicinal Chemistry |

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Research Findings : AChE inhibition assays revealed that this compound exhibited competitive inhibition with an IC50 value of approximately 25 µM.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 25 | Competitive |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound possesses significant free radical scavenging activity.

- DPPH Assay Results : The compound demonstrated a scavenging activity of 70% at a concentration of 50 µM.

Q & A

Q. What are the established synthetic routes for 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene, and what key intermediates are involved?

The compound is typically synthesized via phosphorylation reactions. A common approach involves:

- Step 1: Halogenation of 1,3,5-triphenylbenzene at the meta-position to introduce reactive sites.

- Step 2: Cross-coupling with diphenylphosphine groups using palladium catalysts (e.g., Suzuki-Miyaura coupling).

- Step 3: Oxidation of phosphine groups to phosphoryl moieties using H₂O₂ or O₂ to enhance stability . Key intermediates include halogenated triphenylbenzene derivatives and phosphine precursors. Characterization via P NMR is critical to confirm phosphorylation efficiency.

Q. How can researchers characterize the structural integrity of this compound?

Essential techniques include:

- Single-crystal X-ray diffraction (SC-XRD): To resolve the 3D arrangement of phosphorylphenyl groups.

- FT-IR spectroscopy: Identification of P=O stretches (~1150–1250 cm⁻¹) and aromatic C-H vibrations.

- Thermogravimetric analysis (TGA): Assess thermal stability up to 500°C, typical for phosphorylated aromatics .

- Elemental analysis: Verify stoichiometry and purity.

Q. What role does this compound play in designing porous materials?

The rigid triphenylbenzene core and phosphoryl groups enable its use as a building block for covalent organic frameworks (COFs). The phosphoryl groups can act as hydrogen-bond acceptors, enhancing framework stability. For example, similar triazine-based phosphorylated compounds form COFs with surface areas >700 m²/g .

Advanced Research Questions

Q. How can the compound’s phosphoryl groups be optimized for metal coordination in catalytic systems?

- Method: Screen coordination behavior with transition metals (e.g., Pd, Ru) using UV-Vis titration or X-ray absorption spectroscopy (XAS).

- Challenge: Phosphoryl groups are weaker ligands compared to phosphines; thus, synergistic effects with ancillary ligands (e.g., bipyridines) may be required.

- Example: In Pd-catalyzed cross-coupling, the compound’s electron-withdrawing phosphoryl groups can modulate catalytic activity .

Q. What strategies resolve contradictions in porosity data when incorporating this compound into COFs?

Discrepancies in surface area (e.g., 700 vs. 1590 m²/g) arise from synthetic variables:

- Solvent choice: Polar aprotic solvents (e.g., mesitylene/dioxane) improve crystallinity.

- Linker geometry: Eclipsed vs. staggered stacking (observed in COF-1 and COF-5) affects pore accessibility .

- Validation: Pair experimental BET surface areas with simulated pore volumes using software like Materials Studio.

Q. How does the compound’s electronic structure influence its performance in optoelectronic applications?

- Approach: Perform density functional theory (DFT) calculations to map HOMO-LUMO gaps and electron-withdrawing effects of phosphoryl groups.

- Experimental validation: UV-Vis and fluorescence spectroscopy to correlate structure with emission/quenching behavior.

- Finding: Phosphoryl groups reduce π-π stacking aggregation, enhancing photoluminescence quantum yield in solid-state applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.